magnesium;hexane;bromide
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Overview
Description
Magnesium;hexane;bromide, also known as hexylmagnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. Hexylmagnesium bromide is typically used in addition reactions with various electrophiles to form alcohols or carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexylmagnesium bromide is prepared by reacting magnesium turnings with 1-bromohexane in an anhydrous diethyl ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of hexylmagnesium bromide follows a similar procedure but on a larger scale. The reaction vessel is equipped with a reflux condenser to maintain the reaction temperature and prevent the loss of volatile solvents. The magnesium turnings are activated by a small amount of iodine to initiate the reaction .
Chemical Reactions Analysis
Types of Reactions
Hexylmagnesium bromide undergoes several types of reactions, including:
Addition Reactions: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Reduction Reactions: Reduces certain functional groups like ketones, esters, and nitriles to form alcohols or amines
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters and Acid Halides: Adds twice to form tertiary alcohols.
Epoxides: Adds to the less substituted end to form alcohols.
Major Products
Alcohols: Primary, secondary, and tertiary alcohols depending on the electrophile.
Carboxylic Acids: Formed when reacting with carbon dioxide.
Scientific Research Applications
Hexylmagnesium bromide is extensively used in scientific research for:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for drug discovery
Mechanism of Action
The mechanism of action of hexylmagnesium bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers. The carbon atom in the Grignard reagent is highly nucleophilic due to the polarization of the carbon-magnesium bond. This allows it to attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Hexylmagnesium bromide is similar to other Grignard reagents such as:
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
Hexylmagnesium bromide is unique due to its longer carbon chain, which can influence the steric and electronic properties of the reactions it undergoes. This makes it particularly useful in the synthesis of larger, more complex molecules .
Conclusion
Hexylmagnesium bromide is a versatile and valuable reagent in organic chemistry, with applications ranging from synthetic organic chemistry to material science and biological studies. Its ability to form carbon-carbon bonds makes it an indispensable tool for chemists.
Properties
IUPAC Name |
magnesium;hexane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFCBBSYZJPPIV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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